molecular formula C19H21N3O3 B10880223 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B10880223
M. Wt: 339.4 g/mol
InChI Key: GYJZWZRDNZRACV-UHFFFAOYSA-N
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Description

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features both imidazole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common method includes the condensation of an imidazole derivative with a methoxyphenyl-substituted cyclohexanone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The imidazole group can bind to metal ions and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and histamine, which contain the imidazole ring, share some structural similarities.

    Methoxyphenyl Compounds: Molecules such as anisole and methoxybenzene have similar methoxyphenyl groups.

Uniqueness

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is unique due to its combination of imidazole and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H21N3O3/c1-25-16-4-2-13(3-5-16)14-8-18(23)17(19(24)9-14)11-20-7-6-15-10-21-12-22-15/h2-5,10-12,14,23H,6-9H2,1H3,(H,21,22)

InChI Key

GYJZWZRDNZRACV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCC3=CN=CN3)O

Origin of Product

United States

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